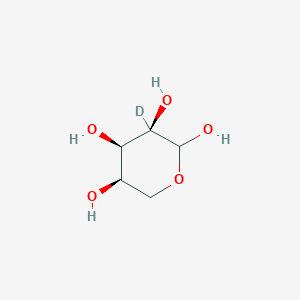

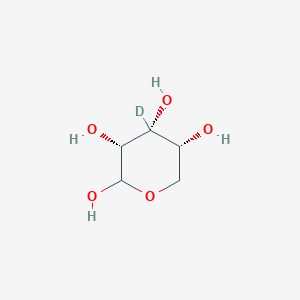

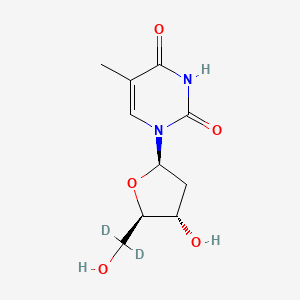

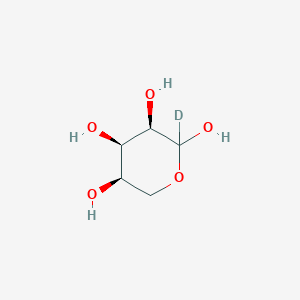

胸苷-5',5''-D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thymidine is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .

Synthesis Analysis

Thymidine analogues have been synthesized using a novel thymidine phosphorylase from the halotolerant H. elongata (HeTP). Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides .Molecular Structure Analysis

Thymidine has a molecular formula of C10H14N2O5, an average mass of 242.229 Da, and a mono-isotopic mass of 242.090271 Da .Chemical Reactions Analysis

Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is used in various biological assays that measure proliferation by directly measuring DNA synthesis .Physical And Chemical Properties Analysis

Thymidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 55.8±0.3 cm3, and a molar volume of 166.8±3.0 cm3 .科学研究应用

癌症治疗中的生化调节

胸苷作为生化调节剂在癌症治疗中得到研究。其作用机制包括调节标准化疗剂,如 5-氟尿嘧啶、1-β-D-阿拉伯呋喃糖胞苷和甲氨蝶呤。尽管本身缺乏抗肿瘤活性,但胸苷在增强这些药物疗效中的作用一直是临床试验的重点,这表明其在抗代谢物的生化调节中具有进一步研究的潜力 (O'dwyer、King、Hoth 和 Leyland-Jones,1987)。

线粒体 DNA 维护和毒性缓解

线粒体胸苷激酶 (TK-2) 的研究涉及脱氧核苷的磷酸化,突出了其在维持 DNA 合成和修复所必需的线粒体 dNTP 池中的重要性。TK-2 的突变与线粒体 DNA 耗竭综合征有关,主要影响骨骼肌。此外,TK-2 在核苷类似物(如用于艾滋病的 AZT)长期治疗中观察到的线粒体毒性中的作用突出了其作为理解线粒体 dNTP 池维护和减轻药物诱导的线粒体毒性的潜在治疗靶点 (Pérez-Pérez、Hernández、Priego、Rodríguez-Barrios、Gago、Camarasa 和 Balzarini,2005)。

预测结直肠癌的化疗反应

结直肠癌中胸苷酸合成酶 (TS) 的表达与基于氟嘧啶的化疗的临床反应率有关。研究表明,TS 表达水平与 5-氟尿嘧啶等治疗的有效性呈负相关,表明 TS 的定量可以指导结直肠癌的靶向治疗策略,类似于乳腺癌中的激素受体靶向 (Aschele、Lonardi 和 Monfardini,2002)。

核胸苷酸生物合成靶向

从头 dTMP(胸苷酸)生物合成途径的核定位已被确定为靶向 dTMP 合成的基于叶酸拮抗剂的疗法的功效的关键因素。这种方法涉及抑制细胞核内的胸苷酸合成酶等酶,为靶向 DNA 合成和细胞分裂所必需的核过程的癌症治疗策略提供了一个有希望的方向 (Chon、Stover 和 Field,2017)。

TAS-102 在转移性结直肠癌中的作用机制

TAS-102 是三氟尿苷(一种基于胸苷的核苷类似物)和替匹嘧啶盐酸盐的组合,已显示出对氟嘧啶难治性转移性结直肠癌的疗效。它的机制不同于 5-FU,因为它主要通过 DNA 掺入起作用,突显了治疗对传统基于氟嘧啶的疗法产生抗性的结直肠癌的新方法 (Lenz、Stintzing 和 Loupakis,2015)。

作用机制

Target of Action

Thymidine-5’,5’‘-D2, also known as [5’,5’'-2H2]thymidine, primarily targets several enzymes involved in DNA synthesis and repair. These include Thymidine kinase, cytosolic , Thymidylate kinase , and Thymidine kinase 2, mitochondrial . These enzymes play a crucial role in the phosphorylation of thymidine, which is a necessary step in the synthesis of DNA .

Mode of Action

The compound interacts with its targets by serving as a substrate. For instance, it is phosphorylated by thymidine kinases to form thymidine monophosphate (dTMP), a precursor for DNA synthesis . In the presence of Thymidylate kinase, dTMP is further phosphorylated to form thymidine diphosphate .

Biochemical Pathways

Thymidine-5’,5’'-D2 is involved in the salvage pathway of DNA synthesis, where it is converted into dTMP by thymidine kinases . This is then used in the synthesis of DNA. The compound also plays a role in the de novo pathway of DNA synthesis, where it is converted into dTMP by thymidine synthase .

Result of Action

The phosphorylation of Thymidine-5’,5’'-D2 results in the formation of dTMP, which is a crucial component of DNA. This contributes to the synthesis and repair of DNA, thereby influencing cell growth and division .

安全和危害

未来方向

Thymidine analogues are an important class of anticancer and antiviral drugs. Halogenated derivatives have been proven to be very effective therapeutics due to their enhanced solubility and bioavailability . The full potential of Thymidine-5’,5’'-D2 and related molecules in biomedical research remains to be explored .

属性

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-PQDUBQKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

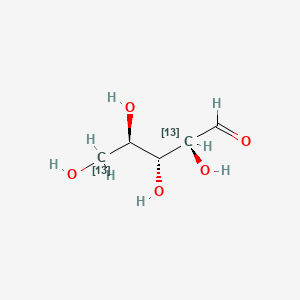

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

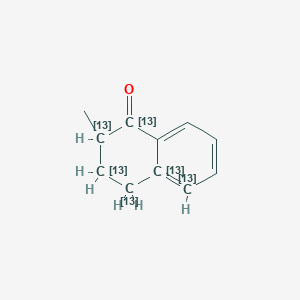

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)